molecular formula C8H9BrFN B1339536 (R)-1-(4-Bromo-2-fluorophenyl)ethanamine CAS No. 845930-79-2

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine

Cat. No. B1339536
CAS RN: 845930-79-2
M. Wt: 218.07 g/mol
InChI Key: BRPFKIPSXUHGSH-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-1-(4-Bromo-2-fluorophenyl)ethanamine” is a chemical compound with the molecular formula C8H9BrFN . It is also known by its CAS number 845930-79-2 .


Molecular Structure Analysis

The InChI code for “®-1-(4-Bromo-2-fluorophenyl)ethanamine” is 1S/C8H9BrFN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“®-1-(4-Bromo-2-fluorophenyl)ethanamine” has a molecular weight of 218.07 g/mol . The compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Analytical Characterizations

  • Synthesis Approaches : The synthesis of various fluorophenyl compounds, such as (S)-(+)-4-fluorodeprenyl and (R)-(-)-4-fluorodeprenyl, involves processes like the reaction of 4-fluorobenzaldehyde with nitroethane, followed by reduction and alkylation steps (Plenevaux et al., 1990).
  • Analytical Characterization : Compounds based on the diarylethylamine template, such as 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane), have been synthesized and characterized analytically using techniques like mass spectrometry, chromatography, and spectroscopy (Dybek et al., 2019).

Medical and Pharmacological Research

  • Antimicrobial and Antifungal Activity : A series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, synthesized from (R)-1-(4-bromo-2-fluorophenyl)ethanamine, demonstrated antibacterial and antifungal activity, comparable or slightly better than certain standard medicines (Pejchal et al., 2015).
  • Cancer Treatment : The synthesis of 2-(phenylthio)ethanamine, an intermediate in Bcl-2 inhibitor ABT-263, suggests its potential application in cancer treatment. The synthesis involves a Gabriel reaction starting from 2-phenylthio ethyl bromide (Youjun, 2010).

Material Science

  • Optical Detection : A novel macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine, covalently bound to 7-nitrobenzo-2-oxa-1,3-diazolyl moieties, was developed for the selective optical detection of Hg2+, indicating potential in sensor technology (Wanichacheva et al., 2009).
  • Liquid Crystalline Polyethers : The synthesis of 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane and related compounds is critical in the development of liquid crystallcrystalline polyethers, which have applications in advanced materials science. These compounds exhibit phase transition temperatures and thermodynamic parameters important for the design of responsive materials (Percec & Zuber, 1992).

Biomedical Applications

  • HIV and Alzheimer's Disease Research : Compounds like (S)-(–)-1-(4-fluorophenyl)ethanol, derived from (R)-1-(4-Bromo-2-fluorophenyl)ethanamine, have been used as intermediates in synthesizing antagonists of the CCR5 chemokine receptor, offering potential in HIV infection prevention. Additionally, (R)-(+)-1-(4-fluorophenyl)ethanol is a component in antimalarial drugs and gamma-secretase modulators for treating Alzheimer's disease (ChemChemTech, 2022).

Chemical Synthesis and Catalysis

  • Catalysis in Chemical Synthesis : Chiral (pyridyl)imine nickel(ii) complexes based on (R)-1-phenyl-N-(pyridine-2-yl)ethylidine)ethanamine have been used as catalysts in the asymmetric transfer hydrogenation of ketones, showing moderate catalytic activities and potential in synthetic organic chemistry (Kumah et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1R)-1-(4-bromo-2-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPFKIPSXUHGSH-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582882
Record name (1R)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine

CAS RN

845930-79-2
Record name (1R)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 12 g of 4-bromo-2-fluorobenzonitrile (60 mM) in THF (120 ml) were added 75 ml (150 mM) of a 2 M solution of methylmagnesium bromide in diethyl ether at 0° C. The reaction mixture was stirred at 0° C. for 6 h. Then 200 ml of methanol were added gradually to the reaction mixture. Subsequently, 5.7 g (150 mM) of sodium borohydride were added in portions, and the mixture was stirred at room temperature for 16 h. Thereafter, the reaction mixture was concentrated under reduced pressure, and 200 ml of water were added. The pH was adjusted to pH=˜1 with 2 M HCl, and the aqueous solution was extracted with chloroform. Subsequently, the pH was adjusted to pH=˜9 with 2M NaOH, and extraction was effected with chloroform (2×100 ml). The combined chloroform extracts were dried, and the solvent was removed under reduced pressure. 7.3 g (44%) of 1-(4-bromo-2-fluorophenyl)ethanamine were obtained as a yellow oil.
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To C-Azido-C-(2-fluoro-4-bromo-phenyl)-methylamine (0.35 g, 1.43 mmol) was added triphenyl phospine (0.45 g, 1.72 mmol), 2N HCl (2 mL), and THF (2 mL). The reaction mixture was stirred at r.t. for 2 h and the reaction quenched with NaHCO3 (10 mL) and pH adjusted to 8, extracted with dichloromethane (2×30 mL) and washed with brine. The combined organic phases were dried over Na2SO4, filtered and evaporated yielding the crude product. Purification by chromatography (silica, EtOAc/Heptane, 1:1, followed by CH—2Cl2/MeOH 9:1 and with addition of a SCX colon) yielded 93 mg (30%) of 1-(2-Fluoro-4-bromo-phenyl)-ethylamine. 1H NMR δ (CDCl3): 1.44 (3H, d), 2.48 (2H, br s), 4.41 (1H, q), 7.19-7.40 (3H, m).
Name
C-Azido-C-(2-fluoro-4-bromo-phenyl)-methylamine
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 1-(4-bromo-2-fluorophenyl)ethanone (2.0 g, 9.2 mmol) in methanol (50 mL) was added ammonia (7 N in methanol, 8.0 mL, 55 mmol) and titanium(IV) isopropoxide (5.4 mL, 18 mmol). The reaction mixture was stirred at room temperature for 18 h, cooled to 0° C. and sodium borohydride (520 mg, 14 mmol) was added. The reaction mixture was warmed to room temperature, stirred for 20 min, quenched with 2 M ammonium hydroxide and filtered. The reaction mixture was extracted with methylene chloride and the combined organic layers were dried over sodium sulfate, filtered, and concentrated to afford the desired product (1.2 g, 63%) as an oil: ESI MS m/z 219 [C8H9BrFN+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
catalyst
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step Two
Yield
63%

Synthesis routes and methods IV

Procedure details

1-(3,5′-Difluoro-2′-methoxy-biphenyl-4-yl)-ethylamine was prepared in a similar manner to 1-(2-allyl-5′-fluoro-2′-methoxy-biphenyl-4-yl)-ethylamine (Example 34) using 4′-bromo-2′-fluoroacetophenone to give 1-(4-bromo-2-fluoro-phenyl)-ethylamine. To a solution of 1-(3,5′-difluoro-2′-methoxy-biphenyl-4-yl)-ethylamine (20.0 mg, 0.08 mmol) in dichloromethane (1 ml) was added triethylamine (8.1 mg, 0.08 mmol) and 1-methyl-3-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride (14.2 mg, 0.06 mmol). The solution was stirred overnight then the solvent evaporated and the residue purified by flash chromatography over silica gel eluting with dichloromethane. Evaporation of solvent under reduced pressure gave the title compound (20 mg). 1H NMR (400 MHz, CDCl3): δ 7.51 (s, 1H), 7.21-7.16 (m, 2H), 7.14-7.09 (m, 1H), 7.05-6.95 (m, 2H), 6.93-6.88 (m, 1H), 5.11 (d, 1H), 4.76 (dq, 1H), 3.81 (s, 3H), 3.73 (s, 3H), 1.55 (d, 3H) ppm; MS (ESI) m/z: 498.3 [M+Na]+.
Name
1-(2-allyl-5′-fluoro-2′-methoxy-biphenyl-4-yl)-ethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine
Reactant of Route 3
Reactant of Route 3
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine
Reactant of Route 4
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine
Reactant of Route 5
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine
Reactant of Route 6
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.